molecular formula C14H15NO3 B1630604 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde CAS No. 54711-39-6

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde

Cat. No.: B1630604
CAS No.: 54711-39-6
M. Wt: 245.27 g/mol
InChI Key: OEDBHOAJDADPMY-UHFFFAOYSA-N
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Description

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by the presence of a diethylamino group at the 7th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position of the chromene ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of a diethylamino-substituted salicylaldehyde with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring.

Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts like sulfuric acid or aluminum chloride. This method is particularly useful for synthesizing coumarin derivatives with various substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above-mentioned methods. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The choice of solvents and catalysts is also crucial to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: 7-(Diethylamino)-2-oxo-2h-chromene-3-carboxylic acid

    Reduction: 7-(Diethylamino)-2-oxo-2h-chromene-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules.

    Biology: The compound is used in bioimaging and as a marker in fluorescence microscopy. Its ability to bind to specific biomolecules makes it useful in studying cellular processes.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Comparison with Similar Compounds

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde can be compared with other coumarin derivatives such as:

    7-(Diethylamino)-4-methylcoumarin: Similar in structure but with a methyl group instead of a carbaldehyde group. It is also used in fluorescence applications but may have different photophysical properties.

    Coumarin 343: A well-known fluorescent dye with a carboxylic acid group. It is widely used in laser dyes and as a pH indicator.

    7-(Diethylamino)-4-trifluoromethylcoumarin: Contains a trifluoromethyl group, which imparts different electronic properties and may be used in different applications such as sensing and imaging.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and photophysical properties, making it versatile for various scientific and industrial applications.

Properties

IUPAC Name

7-(diethylamino)-2-oxochromene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDBHOAJDADPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54711-39-6
Record name 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54711-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

20 g of dimethylformamide are added dropwise to 40 g of phosphorus oxychloride at 20°-50° C. The mixture is stirred for 45 minutes at 50° C whilst excluding moisture. A suspension of 42 g of 7-diethylamino-coumarin in 50 g of dimethylformamide is then added, the mixture is warmed to 60° C for 2 hours and poured out onto 400 g of ice water, and the whole is stirred for 2 hours. The crystalline precipitate is filtered off, thoroughly washed with water and dried in vacuo at 70° C. 41 g of 7-diethylamino-coumarin-3-aldehyde are obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Name
7-diethylamino-coumarin-3-aldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
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7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
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7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde
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7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde

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